

Spectroscopic Characterization of *rac-cis*-7-Hydroxy Pramipexole: An Application Note and Protocol

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Compound of Interest

Compound Name: *rac-cis*-7-Hydroxy Pramipexole

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Abstract

This document provides a comprehensive guide to the spectroscopic characterization of ***rac-cis*-7-Hydroxy Pramipexole**, a significant metabolite of the non-ergot dopamine agonist, Pramipexole. A thorough understanding of the structural features of this metabolite is paramount for drug metabolism studies, impurity profiling, and ensuring the quality and safety of Pramipexole-based therapeutics.[1][2] This application note details robust protocols for the analysis of ***rac-cis*-7-Hydroxy Pramipexole** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies described herein are designed to provide unambiguous structural elucidation and confirmation of its relative stereochemistry, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

Pramipexole, chemically known as (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is a potent dopamine D2 and D3 receptor agonist widely used in the management of Parkinson's disease and restless legs syndrome.[3][4] The metabolic fate of Pramipexole in vivo leads to the formation of several metabolites, among which 7-Hydroxy Pramipexole is of

considerable interest. The introduction of a hydroxyl group at the C7 position of the tetrahydrobenzothiazole ring system creates a new stereocenter, leading to the possibility of cis and trans diastereomers, each as a pair of enantiomers. The **rac-cis-7-Hydroxy Pramipexole** is a key reference standard in these metabolic and stability studies.[5][6]

Precise spectroscopic characterization is essential to confirm the identity, purity, and stereochemistry of this metabolite.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides detailed information about the molecular framework and the spatial relationships between atoms.[8][9] Infrared (IR) spectroscopy complements NMR by identifying the characteristic vibrational frequencies of the functional groups present in the molecule. This guide presents a systematic approach to obtaining and interpreting high-quality NMR and IR data for **rac-cis-7-Hydroxy Pramipexole**.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for acquiring high-quality spectroscopic data.

For NMR Spectroscopy:

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d_6) is a suitable solvent due to its ability to dissolve the analyte and its relatively unobtrusive signals in the ^1H NMR spectrum. [10] Methanol- d_4 can also be used.
- Protocol:
 - Accurately weigh approximately 5-10 mg of **rac-cis-7-Hydroxy Pramipexole** reference standard.
 - Dissolve the sample in 0.6-0.7 mL of DMSO- d_6 in a clean, dry 5 mm NMR tube.
 - Gently vortex the tube to ensure complete dissolution.
 - If necessary, briefly sonicate the sample to aid dissolution.

- Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.

For FT-IR Spectroscopy:

- Technique: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, the potassium bromide (KBr) pellet method can be used.
- Protocol (ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid **rac-cis-7-Hydroxy Pramipexole** sample onto the center of the ATR crystal.
 - Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.

NMR Spectroscopic Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is necessary for the complete assignment of proton and carbon signals and to establish the cis relative stereochemistry.^{[8][11]}

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.0-7.5	br s	NH ₂
~4.5-5.0	d	OH
~3.8-4.0	m	H-7
~3.0-3.2	m	H-6
~2.8-3.0	m	H-4a
~2.6-2.8	m	H-4b, N-CH ₂ (propyl)
~2.4-2.6	m	H-5a
~1.8-2.0	m	H-5b
~1.4-1.6	m	CH ₂ (propyl)

| ~0.8-1.0 | t | CH₃ (propyl) |

Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions. The broad singlet for the amino protons (NH₂) and the doublet for the hydroxyl proton (OH) are exchangeable with D₂O.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ) ppm	Carbon Type	Assignment
~165-170	C	C-2
~145-150	C	C-8 (C=N)
~110-115	C	C-9 (C-S)
~65-70	CH	C-7
~55-60	CH	C-6
~50-55	CH ₂	N-CH ₂ (propyl)
~25-30	CH ₂	C-4
~20-25	CH ₂	C-5
~20-25	CH ₂	CH ₂ (propyl)

| ~10-15 | CH₃ | CH₃ (propyl) |

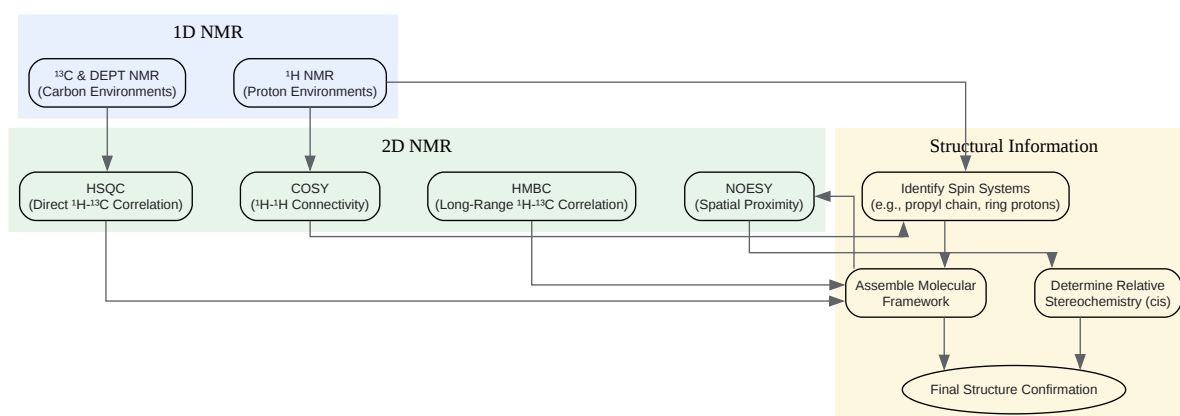
2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular structure and confirming the stereochemistry.[\[12\]](#)

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is used to trace the connectivity of protons within the aliphatic ring and the propyl chain. For instance, a cross-peak between the H-6 and H-7 protons would confirm their adjacent positions.[\[11\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting different fragments of the molecule. For example, correlations from the propyl N-CH₂ protons to C-6 would confirm the attachment of the propyl group at this position.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm the cis relative stereochemistry between the hydroxyl group at C-7 and the amino-propyl group at C-6, a NOESY experiment is highly valuable.[13] In the cis isomer, the H-6 and H-7 protons are on the same face of the ring, and a spatial proximity between them should result in a NOE cross-peak. The absence or weakness of this cross-peak in the trans isomer would be a key differentiating factor.

Workflow for NMR-based Structural Elucidation



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NMR experimental workflow for structural elucidation.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of **rac-cis-7-Hydroxy Pramipexole** is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=N bonds.[14]

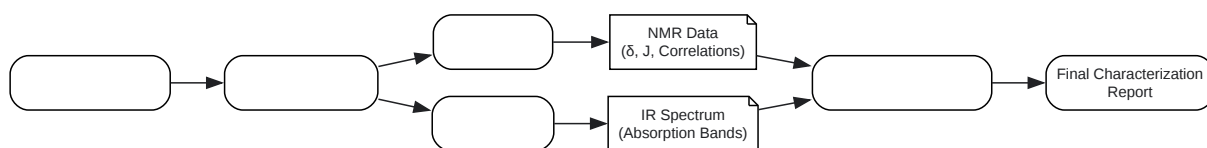
Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	N-H and O-H stretching	Primary amine and Hydroxyl
3100-3000	Aromatic/Heterocyclic C-H stretching	Benzothiazole ring
2960-2850	Aliphatic C-H stretching	CH ₂ and CH ₃ groups
~1640	N-H bending	Primary amine
~1560	C=N stretching	Imine in thiazole ring

| ~1100 | C-O stretching | Secondary alcohol |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the presence of both the hydroxyl and amino groups.

Overall Spectroscopic Characterization Workflow



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General workflow for spectroscopic characterization.

Conclusion

The combined application of one- and two-dimensional NMR spectroscopy and FT-IR spectroscopy provides a robust and definitive method for the structural characterization of **rac-cis-7-Hydroxy Pramipexole**. The protocols and expected data presented in this application note serve as a reliable guide for scientists and researchers involved in the analysis of

Pramipexole and its metabolites. Adherence to these methodologies will ensure the accurate identification and structural confirmation necessary for regulatory submissions, quality control, and further research in drug metabolism and development.

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